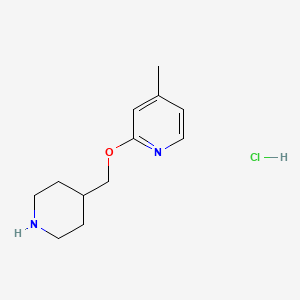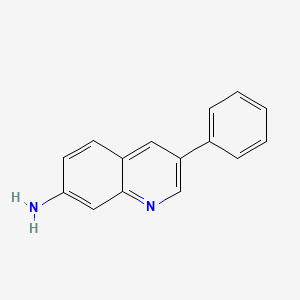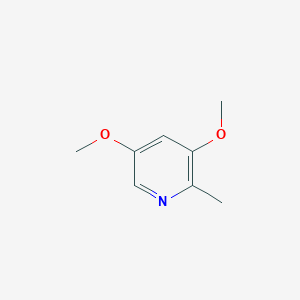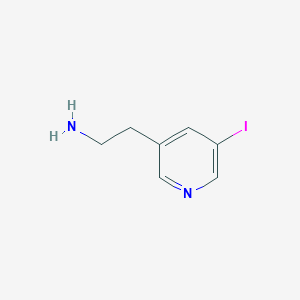
2-(5-Iodopyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Iodopyridin-3-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an ethanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)ethanamine can be achieved through several methods. One common approach involves the iodination of 2-(3-pyridinyl)ethanamine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple a halogenated pyridine derivative with an ethanamine group . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Iodopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Iodopyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(5-Iodopyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
2-(3-Pyridinyl)ethanamine: Lacks the iodine atom, which can result in different chemical reactivity and biological activity.
2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine: Contains both fluorine and iodine atoms, which can further influence its properties and applications.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: A structurally different compound with distinct biological activities.
Eigenschaften
Molekularformel |
C7H9IN2 |
|---|---|
Molekulargewicht |
248.06 g/mol |
IUPAC-Name |
2-(5-iodopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |
InChI-Schlüssel |
QEMIQHKVAQETOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1I)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



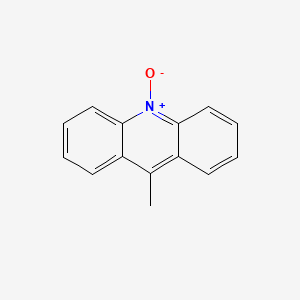

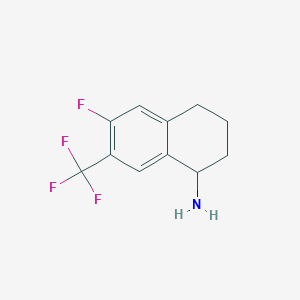

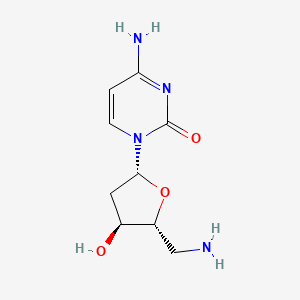
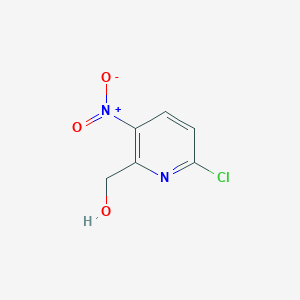
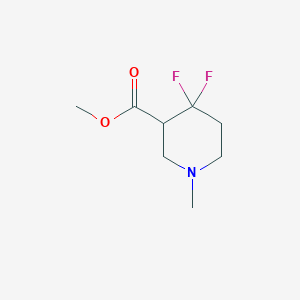
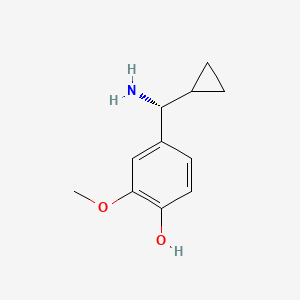
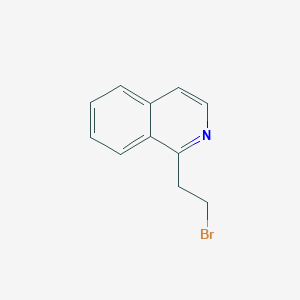
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
